4-Pyridinecarboxylic acid, 2-chloro-6-hydroxy-, methyl ester
Overview
Description
4-Pyridinecarboxylic acid, 2-chloro-6-hydroxy-, methyl ester is an organic compound that belongs to the class of pyridinecarboxylic acids It is characterized by the presence of a pyridine ring substituted with a carboxylic acid group, a chlorine atom, a hydroxyl group, and a methyl ester group
Preparation Methods
The synthesis of 4-Pyridinecarboxylic acid, 2-chloro-6-hydroxy-, methyl ester can be achieved through several synthetic routes. One common method involves the esterification of 4-Pyridinecarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction conditions typically include refluxing the mixture for several hours to ensure complete conversion.
Industrial production methods may involve more efficient processes such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. Additionally, the use of alternative catalysts and solvents can be explored to optimize the synthesis process.
Chemical Reactions Analysis
4-Pyridinecarboxylic acid, 2-chloro-6-hydroxy-, methyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiourea. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-Pyridinecarboxylic acid, 2-chloro-6-hydroxy-, methyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Pyridinecarboxylic acid, 2-chloro-6-hydroxy-, methyl ester involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. Additionally, it can interact with receptors to modulate their activity, leading to various physiological effects.
Comparison with Similar Compounds
4-Pyridinecarboxylic acid, 2-chloro-6-hydroxy-, methyl ester can be compared with other similar compounds such as:
Picolinic acid (2-pyridinecarboxylic acid): Similar in structure but lacks the chlorine and hydroxyl groups.
Nicotinic acid (3-pyridinecarboxylic acid): Similar in structure but has the carboxylic acid group at the 3-position.
Isonicotinic acid (4-pyridinecarboxylic acid): Similar in structure but lacks the chlorine and hydroxyl groups.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 2-chloro-6-oxo-1H-pyridine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO3/c1-12-7(11)4-2-5(8)9-6(10)3-4/h2-3H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCBFRIARRJKZPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=O)NC(=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40284988 | |
Record name | 4-pyridinecarboxylic acid, 2-chloro-6-hydroxy-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40284988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6937-04-8 | |
Record name | NSC40142 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40142 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-pyridinecarboxylic acid, 2-chloro-6-hydroxy-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40284988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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